molecular formula C9H9NO2 B13256502 6-(Prop-1-EN-2-YL)nicotinicacid

6-(Prop-1-EN-2-YL)nicotinicacid

Cat. No.: B13256502
M. Wt: 163.17 g/mol
InChI Key: WLHRZAJOWAMJOD-UHFFFAOYSA-N
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Description

6-(Prop-1-en-2-yl)nicotinic acid (CAS: 1935325-83-9) is a nicotinic acid derivative featuring a propenyl substituent at the 6-position of the pyridine ring. Nicotinic acid (3-pyridinecarboxylic acid, CAS: 59-67-6) serves as the parent compound, with a molecular formula of C₆H₅NO₂ and applications in vitamin B supplementation and vasodilation . Currently, this compound is primarily used in research, with two suppliers identified globally .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-prop-1-en-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h3-5H,1H2,2H3,(H,11,12)

InChI Key

WLHRZAJOWAMJOD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-(Prop-1-EN-2-YL)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce saturated derivatives .

Comparison with Similar Compounds

Nicotinic Acid (3-Pyridinecarboxylic Acid)

  • Molecular Formula: C₆H₅NO₂
  • Substituent : Hydrogen at the 6-position.
  • Molecular Weight : 123.1 g/mol.
  • Solubility: Sparingly soluble in cold water, freely soluble in boiling water and ethanol .
  • Applications : Vitamin B complex, treatment of pellagra, and vasodilation .
  • Key Differences : The absence of the propenyl group in nicotinic acid results in lower molecular weight and higher polarity, enhancing water solubility. This contrasts with 6-(Prop-1-en-2-yl)nicotinic acid, where the hydrophobic propenyl group may reduce aqueous solubility.

6-(Prop-1-yn-1-yl)nicotinic Acid

  • Molecular Formula: C₉H₇NO₂
  • Substituent : Propynyl (alkyne) group at the 6-position.
  • Molecular Weight : 161.16 g/mol.
  • CAS Number : SCHEMBL565225 .
  • Key Differences: The alkyne substituent introduces greater rigidity and reactivity compared to the propenyl group. However, the reduced stability of alkynes under physiological conditions may limit biomedical applications compared to the propenyl analog .

6-(2-Pyrrolidin-1-yl ethyl)nicotinic Acid

  • Molecular Formula : C₁₂H₁₇N₃O₂
  • Substituent : Pyrrolidinyl ethyl group at the 6-position.
  • Molecular Weight : 247.29 g/mol.
  • Applications : Market reports highlight its use in pharmaceutical intermediates, with production capacity and cost data tracked from 2020–2025 .
  • This contrasts with the neutral propenyl group in 6-(Prop-1-en-2-yl)nicotinic acid, which may favor lipid membrane permeability .

6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one Hydrochloride

  • Molecular Formula: Not explicitly provided (heterocyclic pyridazinone core).
  • Substituent : Piperidinylmethoxy group.
  • CAS Number : 420786-43-2 .
  • Key Differences: The pyridazinone core and piperidinylmethoxy substituent distinguish this compound from nicotinic acid derivatives. As a hydrochloride salt, it exhibits high solubility in polar solvents, whereas 6-(Prop-1-en-2-yl)nicotinic acid lacks ionic character, limiting its solubility in aqueous media .

Comparative Data Table

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Solubility CAS Number Key Applications
Nicotinic acid C₆H₅NO₂ H at 6-position 123.1 Water, ethanol 59-67-6 Vitamin B, vasodilation
6-(Prop-1-en-2-yl)nicotinic acid C₉H₉NO₂ Propenyl at 6-position 163.18 Likely moderate* 1935325-83-9 Research
6-(Prop-1-yn-1-yl)nicotinic acid C₉H₇NO₂ Propynyl at 6-position 161.16 Data unavailable SCHEMBL565225 Chemical synthesis
6-(2-Pyrrolidin-1-yl ethyl)... C₁₂H₁₇N₃O₂ Pyrrolidinyl ethyl 247.29 High (as salt) N/A Pharmaceutical intermediates
6-(Piperidin-4-ylmethoxy)... - Piperidinylmethoxy - High (HCl salt) 420786-43-2 Drug development

*Inferred from substituent hydrophobicity.

Research Findings and Implications

  • Substituent Effects: The propenyl group in 6-(Prop-1-en-2-yl)nicotinic acid introduces moderate hydrophobicity, balancing solubility and membrane permeability.
  • Reactivity : The propenyl group’s alkene moiety may participate in electrophilic additions or polymerizations, whereas the propynyl analog’s alkyne group enables click chemistry, expanding its utility in bioconjugation .
  • Market Trends : 6-(2-Pyrrolidin-1-yl ethyl)nicotinic acid demonstrates established industrial production, reflecting demand in pharmaceutical manufacturing. In contrast, 6-(Prop-1-en-2-yl)nicotinic acid remains in exploratory research phases .

Biological Activity

6-(Prop-1-EN-2-YL)nicotinic acid, a derivative of nicotinic acid, has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in various therapeutic contexts.

Synthesis and Characterization

The synthesis of 6-(Prop-1-EN-2-YL)nicotinic acid typically involves the reaction of nicotinic acid with prop-1-en-2-yl derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques

TechniquePurpose
NMRDetermine molecular structure
IRIdentify functional groups
MSConfirm molecular weight

Antimicrobial Properties

Recent studies have indicated that derivatives of nicotinic acid, including 6-(Prop-1-EN-2-YL)nicotinic acid, exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of various substituted nicotines against microbial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated inhibitory zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

The biological activity of 6-(Prop-1-EN-2-YL)nicotinic acid can be attributed to its ability to interact with microbial cell membranes, leading to increased permeability and eventual cell lysis. Additionally, the compound may inhibit specific enzymes crucial for microbial survival, further enhancing its antimicrobial efficacy.

Case Study 1: Antimicrobial Efficacy

In a comparative study, 6-(Prop-1-EN-2-YL)nicotinic acid was tested against a panel of nine microbial strains. The results indicated that the compound exhibited notable activity against Escherichia coli and Candida albicans, with inhibition zones ranging from 2.4 mm to 3.2 mm depending on concentration .

Case Study 2: Cytotoxicity and Safety Profile

Another investigation assessed the cytotoxic effects of 6-(Prop-1-EN-2-YL)nicotinic acid on mammalian cell lines. The compound displayed low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of 6-(Prop-1-EN-2-YL)nicotinic acid can be explained through its structure-activity relationship. Variations in substituents on the pyridine ring significantly influence its antimicrobial potency. For example, modifications that enhance lipophilicity tend to improve membrane penetration and efficacy against resistant strains.

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